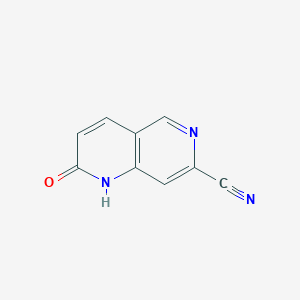
O-AcetylPsilocin-d4Fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-AcetylPsilocin-d4Fumarate is a synthetic compound that belongs to the class of tryptamines. It is structurally related to psilocin, a naturally occurring psychedelic compound found in certain mushrooms. This compound is often used in scientific research due to its potential psychoactive properties and its role as a prodrug to psilocin .
Métodos De Preparación
The synthesis of O-AcetylPsilocin-d4Fumarate typically involves the acetylation of psilocin under alkaline or strongly acidic conditions . The process can be carried out using various reagents and solvents, depending on the desired yield and purity. Industrial production methods may involve more advanced techniques to ensure consistency and scalability .
Análisis De Reacciones Químicas
O-AcetylPsilocin-d4Fumarate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-AcetylPsilocin-d4Fumarate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of tryptamines.
Biology: Researchers use it to investigate the biological effects of psychedelic compounds.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of mental health disorders.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products
Mecanismo De Acción
O-AcetylPsilocin-d4Fumarate acts as a prodrug to psilocin, meaning it is converted into psilocin in the body. Psilocin then exerts its effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition, which are characteristic of psychedelic experiences .
Comparación Con Compuestos Similares
O-AcetylPsilocin-d4Fumarate is similar to other tryptamines such as:
Psilocybin: Another prodrug to psilocin, but with a phosphoryloxy group instead of an acetoxy group.
4-Acetoxy-N,N-dimethyltryptamine:
4-Acetoxy-N,N-diisopropyltryptamine:
The uniqueness of this compound lies in its specific acetylation, which may offer different pharmacokinetic properties compared to other analogs .
Propiedades
Fórmula molecular |
C18H22N2O6 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
QIJLOAPCCJQEEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)



![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)



![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)





